molecular formula C20H20D4N2O3S B602620 Desacetyl Diltiazem D4 CAS No. 112259-40-2

Desacetyl Diltiazem D4

Cat. No. B602620
M. Wt: 376.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desacetyl Diltiazem D4 is a stable isotope labelled metabolite of Diltiazem . It is used in neurology research and falls under the categories of cardiac drugs and beta blockers . The molecular formula of Desacetyl Diltiazem D4 is C20H20D4N2O3S • HCl, and it has a molecular weight of 376.513646 .


Molecular Structure Analysis

The molecular structure of Desacetyl Diltiazem D4 is represented by the formula C20H20D4N2O3S • HCl . The compound is a stable isotope labelled metabolite, which means it contains non-radioactive isotopes that have been incorporated into the compound to allow for detection and quantification in metabolic studies.


Chemical Reactions Analysis

Desacetyl Diltiazem D4 is a metabolite of Diltiazem, which means it is produced through the metabolic processes of N-demethylation, O-demethylation, and deacetylation . The specific chemical reactions involved in these processes are not detailed in the available resources.


Physical And Chemical Properties Analysis

Desacetyl Diltiazem D4 has a molecular weight of 376.513646 . Other physical and chemical properties such as melting point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

  • Metabolism in Aquatic Organisms

    Diltiazem is metabolized in rainbow trout via desmethylation and desacetylation, similar to mammals, with desacetyl diltiazem being one of the metabolites identified. This suggests potential uptake and metabolism in non-target organisms in aquatic environments (Steinbach et al., 2016).

  • Cardiovascular Effects

    Desacetyl diltiazem, among other metabolites, was found to produce dose-dependent cardiovascular effects in anesthetized dogs, including increases in coronary blood flow and decreases in blood pressure and heart rate (Yabuna et al., 1985).

  • Intestinal Metabolism and Transport

    Desacetyl diltiazem is rapidly formed from diltiazem in rat jejunum and is subject to P-glycoprotein-mediated efflux, indicating significant intestinal metabolism and transport (Molden et al., 2000).

  • Metabolism in Various Tissues

    Diltiazem undergoes extensive metabolism in hepatic and extrahepatic tissues, with desacetyl diltiazem being one of the major metabolites produced (Homsy et al., 1995).

  • Influence on NTPDase Activity

    Desacetyl diltiazem is found to inhibit NTPDase, an ectonucleotidase associated with vascular endothelial and smooth muscle cells, indicating a possible role in the regulation of vascular tone (Gendron et al., 2000).

  • Genetic Polymorphism Effects

    Genetic polymorphisms in CYP2D6 and CYP3A5 do not significantly affect the disposition of diltiazem and desacetyl diltiazem, although there is evidence of increased systemic exposure of desacetyl diltiazem in certain genotype carriers (Zheng et al., 2013).

  • Calcium Channel Receptor Binding Studies

    Desacetyl diltiazem and its stereoisomers are studied for their interaction with calcium channel antagonist receptors, suggesting potential pharmacological significance (Schoemaker et al., 1987).

  • Gas Chromatographic Method for Quantification

    A method for the determination of diltiazem and desacetyl diltiazem in plasma using gas chromatography is described, indicating its use in pharmacokinetic studies (Rovel et al., 1977).

Safety And Hazards

The safety data sheet for Desacetyl Diltiazem D4 suggests that in case of contact with skin or eyes, the area should be washed with plenty of water and medical advice should be sought . If swallowed or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-AKZXBINPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747513
Record name (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetyl Diltiazem D4

CAS RN

112259-40-2
Record name (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
T Zheng, CH Su, J Zhao, XJ Zhang… - Die Pharmazie-An …, 2013 - ingentaconnect.com
… ); 0.5∼125 ng/mL for M1 (LLOQ: 0.5ng/mL, CV% = 3.4 and %Nominal = 100, correlation coefficient: r2≥0.9949) respectively, with diltiazem-d4, desmethyl-d4, desacetyl diltiazem-d4 (…
Number of citations: 8 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.